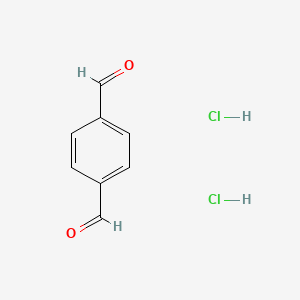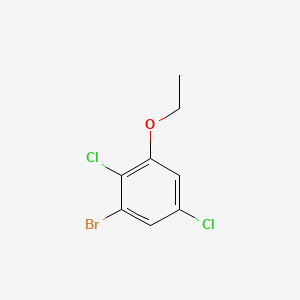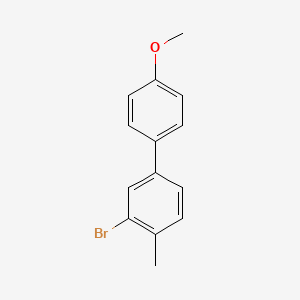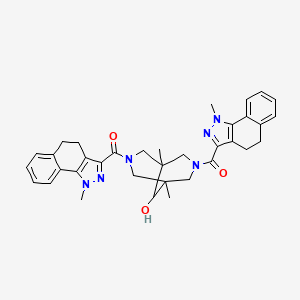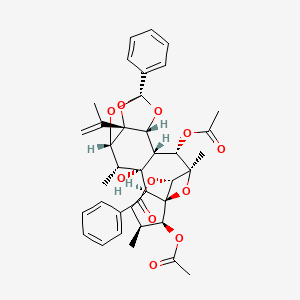
Trigothysoid L
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trigothysoid L is a natural compound derived from the Trigonostemon genus, specifically from the plant Trigonostemon thyrsoideus. This compound belongs to the class of daphnane diterpenoids, which are known for their diverse biological activities. This compound has shown promise in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis due to its immunosuppressive properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Trigothysoid L involves several steps, starting from the extraction of the raw material from Trigonostemon plants. The process typically includes:
Extraction: Using solvents like methanol or ethanol to extract the crude compounds from the plant material.
Isolation: Employing chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound from other compounds.
Purification: Further purification steps may include recrystallization or additional chromatographic separation to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis and the limited availability of raw materials. advancements in biotechnological methods, such as plant cell culture and genetic engineering, hold promise for scalable production in the future .
化学反应分析
Types of Reactions: Trigothysoid L undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule, potentially leading to derivatives with improved properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: Methanol, ethanol, dichloromethane.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound .
科学研究应用
Trigothysoid L has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying daphnane diterpenoids and their synthetic pathways.
Biology: Investigated for its immunosuppressive effects, particularly in the modulation of T-cell activation and cytokine production.
Medicine: Potential therapeutic agent for autoimmune diseases like rheumatoid arthritis and psoriasis.
作用机制
Trigothysoid L exerts its effects primarily through the inhibition of T-cell activation and cytokine production. This leads to an immunosuppressive state, which is beneficial in the treatment of autoimmune diseases. The compound targets specific molecular pathways involved in immune response, although the exact molecular targets are still under investigation.
相似化合物的比较
Trigothysoid L is unique among daphnane diterpenoids due to its specific immunosuppressive properties. Similar compounds include:
Trigothysoid D: Another daphnane diterpenoid with different biological activities.
Trigoxyphin A: Known for its anti-HIV activity.
Trigochinin F: Exhibits anti-tumor properties.
属性
分子式 |
C38H42O11 |
|---|---|
分子量 |
674.7 g/mol |
IUPAC 名称 |
[(1R,2S,3S,4R,6R,7S,8S,10S,11R,12R,13S,15R,17S,19R)-3,7-diacetyloxy-11-hydroxy-4,8,12-trimethyl-15-phenyl-17-prop-1-en-2-yl-5,14,16,18-tetraoxahexacyclo[13.2.1.14,6.02,11.06,10.013,17]nonadecan-19-yl] benzoate |
InChI |
InChI=1S/C38H42O11/c1-19(2)36-29-21(4)35(42)26-18-20(3)28(43-22(5)39)37(26)33(45-32(41)24-14-10-8-11-15-24)34(7,48-37)30(44-23(6)40)27(35)31(36)47-38(46-29,49-36)25-16-12-9-13-17-25/h8-17,20-21,26-31,33,42H,1,18H2,2-7H3/t20-,21+,26-,27-,28-,29-,30-,31+,33+,34+,35-,36-,37+,38+/m0/s1 |
InChI 键 |
WNPJCCBGGBXPSC-QEDJMQNKSA-N |
手性 SMILES |
C[C@H]1C[C@H]2[C@]3([C@@H]([C@H]4[C@]5([C@@H]([C@@H]3[C@@H]([C@@]6([C@H]([C@@]2([C@H]1OC(=O)C)O6)OC(=O)C7=CC=CC=C7)C)OC(=O)C)O[C@@](O4)(O5)C8=CC=CC=C8)C(=C)C)C)O |
规范 SMILES |
CC1CC2C3(C(C4C5(C(C3C(C6(C(C2(C1OC(=O)C)O6)OC(=O)C7=CC=CC=C7)C)OC(=O)C)OC(O4)(O5)C8=CC=CC=C8)C(=C)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


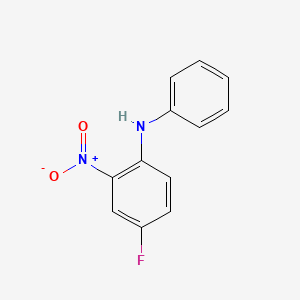

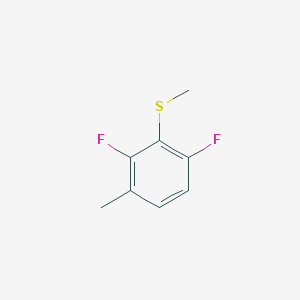

![1-((1S,3R,4R,7R)-7-Hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14762734.png)

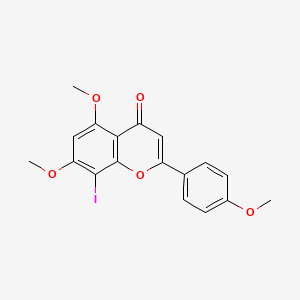
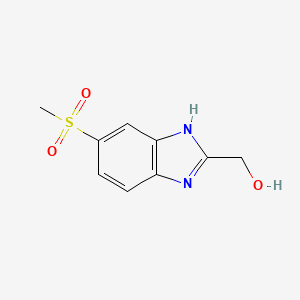
![6H-[1,4]Dioxino[2,3-F]indole](/img/structure/B14762749.png)
